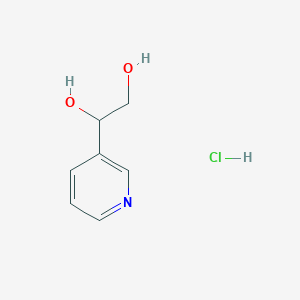

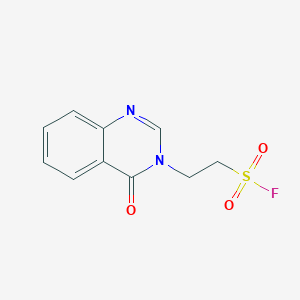

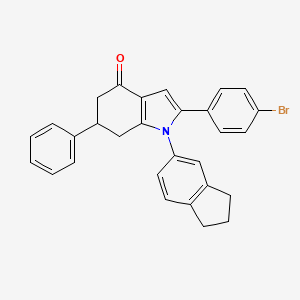

![molecular formula C12H12Cl2N2OS B2389661 3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)éthylamino]méthyl]phénol CAS No. 2580221-30-1](/img/structure/B2389661.png)

3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)éthylamino]méthyl]phénol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol” is a urate-lowering agent that suppresses uric acid reabsorption through the selective inhibition of urate transporter 1 (URAT1) in the proximal renal tubules . It was first approved in Japan in 2020 for the treatment of hyperuricemia .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.21 . Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mécanisme D'action

The mechanism of action of 3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol involves its ability to block beta-adrenergic receptors. These receptors are found in the heart, lungs, and other organs, and are involved in the regulation of heart rate, blood pressure, and other physiological processes. By blocking these receptors, 3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol can reduce heart rate and blood pressure, which may be beneficial in the treatment of hypertension and other cardiovascular diseases.

Biochemical and physiological effects:

Studies have shown that 3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol can reduce heart rate and blood pressure in animal models. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, 3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to the cardiovascular system.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol in lab experiments is that it has been well-studied and its mechanism of action is well-understood. This makes it a useful tool for studying the beta-adrenergic receptor system and its role in cardiovascular diseases. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other systems in the body, which could complicate the interpretation of results.

Orientations Futures

There are several future directions for research on 3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol. One area of interest is the development of more potent and selective beta-adrenergic receptor antagonists, which could be used to treat hypertension and other cardiovascular diseases. Another area of interest is the study of the long-term effects of 3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol on cardiovascular health, including its effects on the development of atherosclerosis and other cardiovascular complications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations associated with its use.

Méthodes De Synthèse

The synthesis of 3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol has been described in the literature. One method involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with ethylenediamine, followed by reaction with 4-hydroxybenzaldehyde to yield the desired product. Another method involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with N-ethyl-N-(2-hydroxyethyl)amine, followed by reaction with 4-hydroxybenzaldehyde to yield the desired product.

Applications De Recherche Scientifique

- Les thiazoles présentent des propriétés antimicrobiennes. Par exemple, le sulfathiazole, un médicament antimicrobien bien connu, contient un cycle thiazole. Des chercheurs ont synthétisé divers dérivés de thiazole présentant des effets antimicrobiens potentiels .

- Le composé 1a et 1b, dérivés des thiazoles, ont démontré un bon potentiel antimicrobien .

- Certains composés de thiazole synthétisés présentent une activité anti-inflammatoire comparable à celle des médicaments standard comme l'ibuprofène .

- Les thiazoles ont été explorés à des fins antivirales. Le ritonavir, un médicament antirétroviral, contient un cycle thiazole .

- Des chercheurs ont étudié les dérivés de thiazole pour leur activité antitumorale et cytotoxique. Par exemple, un composé spécifique a démontré des effets puissants contre les cellules cancéreuses de la prostate .

- De plus, les thiazoles 2,4-disubstitués ont été criblés pour leurs activités antimicrobiennes in vitro contre divers agents pathogènes .

- Bien qu'ils ne soient pas directement liés à EN300-27160329, les thiazoles ont été étudiés pour leurs propriétés neuroprotectrices. Ces composés pourraient jouer un rôle dans la préservation de la fonction du système nerveux .

- Les dérivés de thiazole servent de matières premières pour divers composés chimiques, notamment les biocides et les fongicides. Leurs applications s'étendent à l'agriculture et à la lutte antiparasitaire .

Activité antimicrobienne

Propriétés anti-inflammatoires

Applications antivirales

Effets antitumoraux et cytotoxiques

Potentiel neuroprotecteur

Biocides et fongicides

Propriétés

IUPAC Name |

3-[[2-(2,5-dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2OS/c13-11-10(16-12(14)18-11)4-5-15-7-8-2-1-3-9(17)6-8/h1-3,6,15,17H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWZQUYEBZQWMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNCCC2=C(SC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

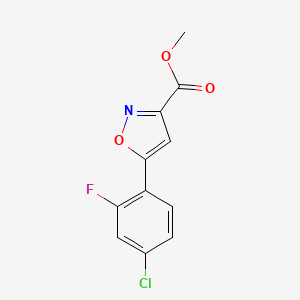

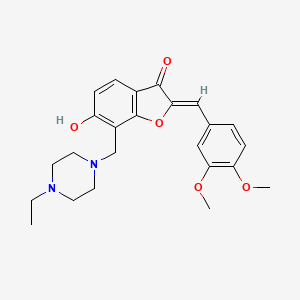

![N-(2,3-dimethylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2389584.png)

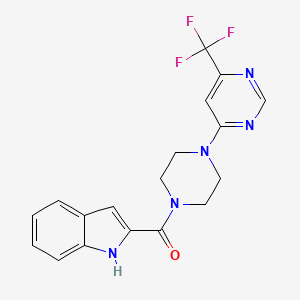

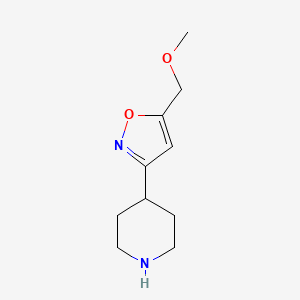

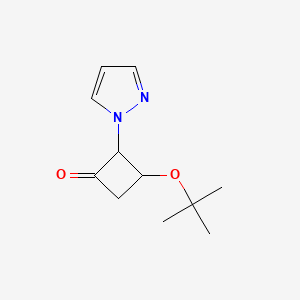

![(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2389590.png)

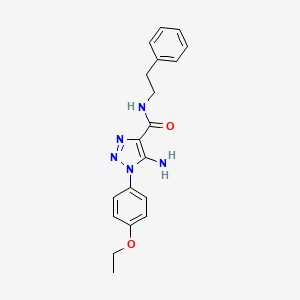

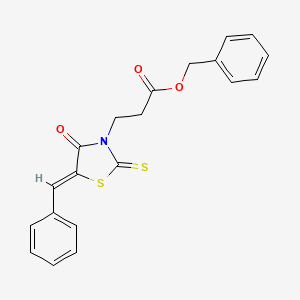

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389597.png)

![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2389601.png)